molecular formula C16H22N2 B498981 N-(pyridin-4-ylmethyl)adamantan-1-amine

N-(pyridin-4-ylmethyl)adamantan-1-amine

Cat. No.: B498981
M. Wt: 242.36g/mol
InChI Key: APISUIZGJDXZDM-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)adamantan-1-amine is a compound that combines the structural features of adamantane and pyridine. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)adamantan-1-amine typically involves the reaction of adamantane derivatives with pyridine derivatives. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)adamantan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantan-1-yl-pyridin-4-ylmethyl-amine oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-(pyridin-4-ylmethyl)adamantan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s adamantane moiety provides rigidity and stability, while the pyridine moiety allows for interactions with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: A tricyclic hydrocarbon with similar structural features.

    Pyridine: A basic heterocyclic organic compound with a nitrogen atom.

    Adamantane-containing amines: Compounds that share the adamantane moiety but differ in their functional groups.

Uniqueness

N-(pyridin-4-ylmethyl)adamantan-1-amine is unique due to the combination of the adamantane and pyridine structures. This combination imparts distinct chemical and physical properties, such as enhanced stability, rigidity, and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)adamantan-1-amine

InChI

InChI=1S/C16H22N2/c1-3-17-4-2-12(1)11-18-16-8-13-5-14(9-16)7-15(6-13)10-16/h1-4,13-15,18H,5-11H2

InChI Key

APISUIZGJDXZDM-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=NC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=NC=C4

Origin of Product

United States

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